molecular formula C20H15ClO2 B5304143 3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one

3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one

Cat. No. B5304143
M. Wt: 322.8 g/mol
InChI Key: UKRDBBGXFWWHJG-PKNBQFBNSA-N
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Description

3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one, also known as chalcone derivative, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes in the body. For example, 3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. Chalcone derivatives have also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, 3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one derivatives have been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). Chalcone derivatives have also been shown to exhibit anti-inflammatory and antioxidant effects, as well as neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one in lab experiments is its versatility and wide range of potential applications. Chalcone derivatives can be easily synthesized and modified to produce derivatives with specific properties and activities. However, one of the main limitations of using 3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one derivatives in lab experiments is their potential toxicity and side effects, which can vary depending on the specific derivative and the dose used.

Future Directions

There are many potential future directions for the study and application of 3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one. Some possible directions include:
1. Further investigation of the pharmacological activities and mechanisms of action of 3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one derivatives, particularly in the treatment of cancer, inflammation, and oxidative stress.
2. Development of new 3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one derivatives with improved pharmacological properties and reduced toxicity.
3. Investigation of the potential use of 3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one derivatives as plant growth regulators, insecticides, and fungicides.
4. Investigation of the potential use of 3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one derivatives as dyes, pigments, and UV stabilizers in industry.
5. Development of new methods for the synthesis and purification of 3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one derivatives.
In conclusion, 3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one is a versatile and promising chemical compound that has been extensively studied for its potential applications in various fields. Further research is needed to fully understand its pharmacological activities and mechanisms of action, as well as to develop new derivatives with improved properties and reduced toxicity.

Synthesis Methods

The synthesis of 3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one is typically achieved through the Claisen-Schmidt condensation reaction between 3-chloro-4-methylacetophenone and 5-acetyl-2-furfural. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out in a polar solvent, such as ethanol or methanol. The resulting 3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one derivative can be purified through various methods, including recrystallization, column chromatography, or HPLC.

Scientific Research Applications

3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one derivatives have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic properties. In agriculture, 3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one derivatives have been studied for their potential use as plant growth regulators, insecticides, and fungicides. In industry, 3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one derivatives have been investigated for their potential use as dyes, pigments, and UV stabilizers.

properties

IUPAC Name

(E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO2/c1-14-7-8-16(13-18(14)21)20-12-10-17(23-20)9-11-19(22)15-5-3-2-4-6-15/h2-13H,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRDBBGXFWWHJG-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-1-phenylprop-2-en-1-one

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